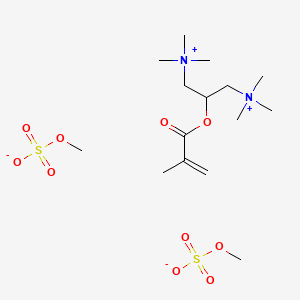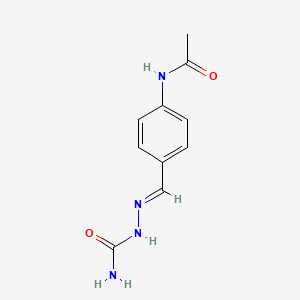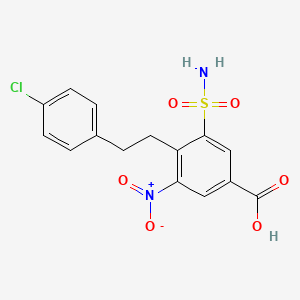
(3R,4R)-4-Ethyl-5-oxopyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-4-Ethyl-5-oxopyrrolidine-3-carboxylic acid: is a chiral compound with a pyrrolidine ring structure. It is an important intermediate in organic synthesis and has various applications in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-Ethyl-5-oxopyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidinone derivative, using a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral catalyst such as a rhodium or ruthenium complex.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: (3R,4R)-4-Ethyl-5-oxopyrrolidine-3-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds.
科学研究应用
Chemistry: (3R,4R)-4-Ethyl-5-oxopyrrolidine-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the stereochemistry of biological processes. It serves as a model compound for understanding the behavior of chiral molecules in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of chiral drugs. Its derivatives may exhibit pharmacological activity and can be used as lead compounds in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also employed in the synthesis of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of (3R,4R)-4-Ethyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and the derivatives used.
相似化合物的比较
(3R,4S)-4-Ethyl-5-oxopyrrolidine-3-carboxylic acid: A diastereomer with different stereochemistry.
(3S,4R)-4-Ethyl-5-oxopyrrolidine-3-carboxylic acid: Another diastereomer with different stereochemistry.
(3S,4S)-4-Ethyl-5-oxopyrrolidine-3-carboxylic acid: A diastereomer with different stereochemistry.
Uniqueness: (3R,4R)-4-Ethyl-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which can result in different biological activity and reactivity compared to its diastereomers. The chiral centers in the compound play a crucial role in its interaction with biological targets and its overall chemical behavior.
属性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC 名称 |
(3R,4R)-4-ethyl-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-2-4-5(7(10)11)3-8-6(4)9/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-,5+/m1/s1 |
InChI 键 |
FAUYPPQTTNSIIV-UHNVWZDZSA-N |
手性 SMILES |
CC[C@@H]1[C@H](CNC1=O)C(=O)O |
规范 SMILES |
CCC1C(CNC1=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt](/img/structure/B13754426.png)



![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane](/img/structure/B13754458.png)

![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)



![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)

![4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline](/img/structure/B13754510.png)

